N-(2-hydroxyethyl)-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N-(2-hydroxyethyl)-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a structurally complex ethanediamide derivative featuring a hydroxyethyl group and a 1,3-oxazinan-2-ylmethyl moiety substituted with a 4-methoxy-3-methylbenzenesulfonyl group. The compound’s design integrates sulfonamide and amide functionalities, which are commonly associated with biological activity or catalytic utility.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O7S/c1-12-10-13(4-5-14(12)26-2)28(24,25)20-7-3-9-27-15(20)11-19-17(23)16(22)18-6-8-21/h4-5,10,15,21H,3,6-9,11H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZXETNHCAGWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazinan ring: This can be achieved through the cyclization of appropriate amino alcohols with aldehydes or ketones under acidic or basic conditions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions using sulfonyl chlorides or sulfonic acids.
Attachment of the ethanediamide backbone: This step involves the coupling of the oxazinan derivative with an ethanediamide precursor, often using coupling reagents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the hydroxyl group or the methoxy group, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the oxazinan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and strong bases (NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Comparison with N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide
- Structural Differences :
- Functional Implications: The methoxy group in the target compound may enhance solubility compared to the fluoro-methyl substituent in the analog.
- Synthetic Relevance : Both compounds likely utilize sulfonylation of the oxazinan ring, a reaction observed in sulfonamide synthesis (e.g., ’s azido-sulfonamide) .
Comparison with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Differences :
- Functional Implications :
- The N,O-bidentate directing group in ’s compound is optimized for C–H activation, whereas the target compound’s sulfonamide and amide groups may serve dual roles in catalysis or target binding .
- The ethanediamide linker in the target compound provides greater conformational flexibility than the rigid benzamide structure.
Comparison with Sulfonamide-Based Azido Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
